molecular formula C9H18O B6205108 4-ethyl-4-methylcyclohexan-1-ol, Mixture of diastereomers CAS No. 2225139-28-4

4-ethyl-4-methylcyclohexan-1-ol, Mixture of diastereomers

Cat. No. B6205108
CAS RN: 2225139-28-4
M. Wt: 142.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . In this case, because the pure ® enantiomer of the acid was used, the product is a mixture of (R-R) and (R-S) diastereomeric esters, which can, in theory, be separated by their different physical properties .


Molecular Structure Analysis

The molecule has a complex cyclohexane skeleton with two chiral centers. This means that it has two points in the molecule that have four different substituents, leading to different possible spatial arrangements of these substituents. These different arrangements are what give rise to the diastereomers .


Chemical Reactions Analysis

Diastereomers can have different chemical reactivities. This is because they are not mirror images of each other and can therefore interact differently with other molecules . The specific reactions that 4-ethyl-4-methylcyclohexan-1-ol, mixture of diastereomers can undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

Diastereomers have different physical properties and often different chemical reactivity . This is because they are not mirror images of each other and can therefore have different interactions with light and other molecules . For example, they can have different solubilities, melting points, and boiling points .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of diastereomers, their different spatial arrangements can lead to different interactions with other molecules . For example, they might fit differently into an enzyme’s active site, leading to different rates of reaction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-4-methylcyclohexan-1-ol, mixture of diastereomers involves the reduction of the corresponding ketone using a chiral reducing agent.", "Starting Materials": [ "4-ethyl-4-methylcyclohexanone", "Chiral reducing agent", "Solvent" ], "Reaction": [ "Dissolve 4-ethyl-4-methylcyclohexanone and chiral reducing agent in a suitable solvent", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable acid", "Extract the product with a suitable solvent", "Purify the product by suitable techniques such as column chromatography or recrystallization" ] }

CAS RN

2225139-28-4

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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